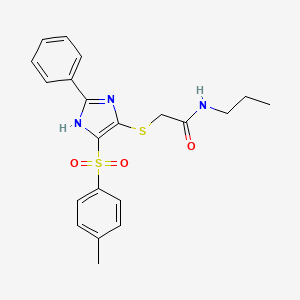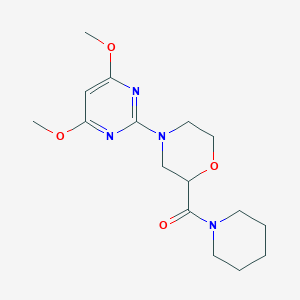![molecular formula C22H25N3O3S B2778486 N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-56-9](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ethyl esters, and isothiocyanates. For example, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives involves reactions of amino esters with isothiocyanates, demonstrating the versatility of quinazoline frameworks in creating complex molecules with potential therapeutic applications (Markosyan et al., 1996).
Pharmacological Applications
Quinazoline derivatives exhibit a wide range of biological activities, including cytotoxicity against cancer cells, binding affinity for cannabinoid receptors, and potential as imaging agents in medical diagnostics. For instance, certain quinazoline derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).
Antidiabetic and Antimicrobial Activities
Further research has explored the antidiabetic and antimicrobial potentials of quinazoline derivatives. Novel quinazoline-based compounds have been synthesized and evaluated for their in vitro antidiabetic activity, showcasing their potential in managing diabetes mellitus (Lalpara et al., 2021).
Analgesic and Anti-inflammatory Properties
Quinazoline derivatives have also been investigated for their analgesic and anti-inflammatory properties. Compounds such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have demonstrated significant activity in this regard, offering potential alternatives for pain and inflammation management (Alagarsamy et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-methoxybenzylamine with 4-pentanone to form N-(4-methoxybenzyl)-4-pentanoneimine, which is then reacted with thiourea to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol. This intermediate is then reacted with 7-chloroquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-pentanone", "thiourea", "7-chloroquinazoline-4(3H)-one" ], "Reaction": [ "Condensation of 4-methoxybenzylamine with 4-pentanone in the presence of an acid catalyst to form N-(4-methoxybenzyl)-4-pentanoneimine", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine with thiourea in the presence of a base to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol with 7-chloroquinazoline-4(3H)-one in the presence of a base to form N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
Numéro CAS |
421590-56-9 |
Formule moléculaire |
C22H25N3O3S |
Poids moléculaire |
411.52 |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29) |
Clé InChI |
WIKGNURHPRRRIC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2778404.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2778405.png)
![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2778413.png)
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2778419.png)

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)
![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2778426.png)
